molecular formula C27H23FN4O4S B611159 4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide CAS No. 1190836-34-0

4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide

Cat. No. B611159
M. Wt: 518.5634
InChI Key: ORRNXRYWGDUDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide” is a fused heterocyclic kinase inhibitor . It is useful as a protein kinase inhibitor and therefore is useful for treating cancer and other protein kinase mediated diseases .


Synthesis Analysis

The synthesis of this compound involves linking 4-amino-3-fluorophenol with 2-phenylacetyl isothiocyanate . More details about the synthesis process can be found in the referenced patent .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as PubChem . These databases provide detailed information about the structure, including the molecular formula, which is C31H36FN7O3S for one of its forms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . These databases provide information such as the compound’s molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area .

Scientific Research Applications

Anti-Inflammatory and Immunomodulatory Activities

  • Derivatives of gatifloxacin, which is structurally similar to the compound , have shown promising anti-inflammatory activities. One analog, in particular, demonstrated potent effects on the oxidative burst activity of blood phagocytes and T-cell proliferation, indicating its potential as an excellent anti-inflammatory agent (Sultana, Arayne, Naz, & Mesaik, 2013).

Antimicrobial Properties

  • Fluoroquinolone-based derivatives, closely related to the compound of interest, have been synthesized and evaluated for their antimicrobial properties, showing significant activity against various bacterial and fungal strains (Patel & Patel, 2010).

Cancer Treatment and Inhibition

  • Studies on 4-phenoxyquinoline derivatives, which share a part of the molecular structure with the compound , have shown that these compounds can inhibit c-Met kinase effectively and display cytotoxicity against various cancer cell lines (Liu et al., 2014).
  • Another study on 2-phenylthiazole-4-carboxamide derivatives, related in structure, found significant cytotoxic activity against several human cancer cell lines (Aliabadi et al., 2010).

Metabolism and Disposition in Humans

  • The metabolism and disposition of a compound structurally similar to the specified chemical have been studied, providing insights into its biotransformation pathways and potential for renal clearance (Shaffer et al., 2008).

Carcinogenicity Studies

  • Research on derivatives of 4-dimethylaminoazobenzene, which is somewhat related in structure, has provided valuable information on the carcinogenicity of these compounds, highlighting the importance of certain molecular structures in their carcinogenic activity (Miller, Miller, & Finger, 1957).

properties

IUPAC Name

4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRNXRYWGDUDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide

CAS RN

1190836-34-0
Record name TAS-115
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190836340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAMUFETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2OL3Q4XRD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Similar to the synthesis of Example 1, compound 1e (20 mg), 40% aqueous solution of methylamine (5 μL), and DMTMM•n-hydrate (22 mg) were dissolved in tetrahydrofuran (1 mL), followed by stirring at 30° C. for 1 hour, to thereby yield the titled compound 6 (18.4 mg, yield: 96%).
Name
compound 1e
Quantity
20 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 μL
Type
reactant
Reaction Step One
[Compound]
Name
DMTMM•n-hydrate
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide
Reactant of Route 2
Reactant of Route 2
4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide
Reactant of Route 5
Reactant of Route 5
4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.